molecular formula C14H13F2NO2S B5696937 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide

货号 B5696937
分子量: 297.32 g/mol
InChI 键: IGKVTXOVMKXGET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been studied for its ability to act as an inhibitor of certain enzymes, making it a promising candidate for the development of new drugs. In

作用机制

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide acts as a competitive inhibitor of carbonic anhydrases by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for acid-base balance in the body. By inhibiting carbonic anhydrases, this compound has been shown to have therapeutic effects in the treatment of various conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrases by this compound can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. It can also lead to a decrease in the production of bicarbonate in the kidneys, making it a potential treatment for metabolic alkalosis. Additionally, this compound has been shown to have anti-convulsant effects in animal models, making it a potential treatment for epilepsy.

实验室实验的优点和局限性

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been extensively studied and its mechanism of action is well understood, making it a reliable tool for the study of carbonic anhydrases. However, this compound also has some limitations. It has a relatively short half-life in the body, which can make it difficult to achieve therapeutic effects. Additionally, its specificity for carbonic anhydrases may limit its potential applications in the development of new drugs.

未来方向

There are several future directions for research on 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide. One potential area of study is the development of new derivatives of this compound with improved pharmacokinetic properties. Additionally, further research is needed to explore the potential applications of this compound in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis. Finally, studies on the potential side effects of this compound and its derivatives are needed to ensure their safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound for the development of new drugs. Its ability to act as an inhibitor of carbonic anhydrases makes it a potential treatment for a variety of conditions, including glaucoma, epilepsy, and osteoporosis. While it has several advantages for use in lab experiments, further research is needed to explore its potential applications and improve its pharmacokinetic properties.

合成方法

The synthesis of 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been successfully used by researchers to obtain high yields of pure this compound.

科学研究应用

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to act as an inhibitor of certain enzymes, such as carbonic anhydrases, making it a promising candidate for the development of new drugs. Carbonic anhydrases are involved in a variety of physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic effects in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.

属性

IUPAC Name

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKVTXOVMKXGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。